molecular formula C6H10N4O B2628924 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1325147-95-2

3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2628924
CAS No.: 1325147-95-2
M. Wt: 154.173
InChI Key: BXDJHWXXWQJSGH-UHFFFAOYSA-N
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Description

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (molecular formula: C₆H₁₀N₄O) is a pyrazole derivative characterized by a carboxamide group at position 5, an amino group at position 3, and methyl substitutions at the N1 and carboxamide nitrogen positions . Its SMILES notation (CNC(=O)C1=CC(=NN1C)N) and InChIKey (BXDJHWXXWQJSGH-UHFFFAOYSA-N) confirm its planar structure with hydrogen-bonding capabilities . The compound has a predicted collision cross-section (CCS) of 131.6 Ų for the [M+H]+ adduct, indicating moderate polarity .

Properties

IUPAC Name

5-amino-N,2-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-3-5(7)9-10(4)2/h3H,1-2H3,(H2,7,9)(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDJHWXXWQJSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Melting Point (°C) Molecular Weight CCS (Ų) [M+H]+ Key References
3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide C₆H₁₀N₄O N1-Me, C5-carboxamide, C3-NH₂ N/A 154.17 131.6
5-((2-Chloropyrimidin-4-yl)amino)-N-methyl-1H-pyrazole-3-carboxamide (35) C₈H₈ClN₆O C3-carboxamide, C5-(2-chloropyrimidine) N/A 253.7 N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O C4-Cl, C5-cyano, dual phenyl rings 133–135 403.1 N/A
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide (4k) C₂₈H₃₁BrN₄O₄S₂ Bulky tert-butyl, sulfonamide, bromothiophene N/A 630.10 N/A
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide C₁₂H₁₂ClN₃O₂ C3-Cl, C5-methoxy, phenyl N/A 265.70 N/A

Key Observations :

  • Substituent Complexity: The target compound’s simplicity contrasts with derivatives like 3a (dual phenyl rings, cyano, Cl) and 4k (tert-butyl, sulfonamide, bromothiophene), which exhibit higher molecular weights and steric bulk .
  • Thermal Stability : Aryl-substituted derivatives (e.g., 3a , mp 133–135°C) exhibit higher melting points due to π-π stacking, while the target compound’s melting point is unreported .

Spectroscopic and Analytical Data

  • NMR : The target compound’s ¹H-NMR would feature signals for N-methyl (δ ~2.7 ppm) and amide protons (δ ~8.0–10.0 ppm), differing from 35 (δ 8.52 ppm for pyrimidine-H) .
  • Mass Spectrometry : The target compound’s [M+H]+ peak at m/z 155.09 contrasts with 3a (m/z 403.1), reflecting differences in halogenation and aryl substitution .

Biological Activity

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide (commonly referred to as ADMP) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features an amino group and a carboxamide group, which contribute to its reactivity and biological interactions. Research has indicated that ADMP exhibits significant anti-inflammatory and analgesic properties, as well as enzyme inhibition capabilities, making it a candidate for further pharmacological studies.

  • Molecular Formula : C6H10N4O
  • Molecular Weight : 174.63 g/mol
  • Structure : The pyrazole core of ADMP allows for interactions with various biological targets due to the presence of functional groups that can participate in nucleophilic substitutions and hydrolysis reactions.

Biological Activities

ADMP has been studied for several biological activities:

1. Anti-inflammatory and Analgesic Properties
Research indicates that ADMP can modulate inflammatory pathways, potentially providing relief in conditions characterized by inflammation and pain. Its mechanism of action appears to involve the inhibition of specific enzymes associated with these pathways.

2. Enzyme Inhibition
ADMP has shown promise as an inhibitor of certain enzymes involved in metabolic processes. This inhibition could lead to alterations in metabolic pathways relevant to various diseases, including cancer and inflammation-related disorders.

Table 1: Summary of Biological Activities of ADMP

Activity TypeDescriptionReference
Anti-inflammatoryModulates inflammatory pathways; potential for pain relief
Enzyme inhibitionInhibits specific enzymes linked to metabolic processes
Anticancer potentialExhibits cytotoxic effects on cancer cell lines
Antimicrobial activityDemonstrates significant activity against various pathogens

Case Study: Anticancer Activity

A study reported the cytotoxic effects of ADMP on various cancer cell lines, indicating its potential as an anticancer agent. The compound demonstrated significant growth inhibition at low concentrations, suggesting a targeted action against tumor cells.

Table 2: Cytotoxic Effects of ADMP on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Inhibition of cell proliferation
SF-2683.79Modulation of kinase activity

The precise mechanisms by which ADMP exerts its biological effects are still under investigation. However, preliminary studies suggest that the compound may influence several key pathways:

  • Inflammatory Pathways : By inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), ADMP may reduce the production of pro-inflammatory mediators.
  • Cell Cycle Regulation : The compound's ability to induce apoptosis in cancer cells suggests involvement in cell cycle regulation, potentially through interactions with cyclin-dependent kinases (CDKs).

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